2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide
Description
2,4,6-Trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzene ring linked to a sulfonamide group. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including antimicrobial, enzyme inhibitory, and anticancer properties .
Key structural features include:
- Trimethylbenzene core: Electron-donating methyl groups at the 2,4,6 positions stabilize the aromatic ring and influence electronic distribution.
- Sulfamoylbenzyl substituent: The 4-sulfamoylphenylmethyl group provides a secondary sulfonamide (-SO₂NH₂) that can participate in hydrogen bonding and intermolecular interactions.
Synthetic routes for analogous sulfonamides often involve nucleophilic substitution or condensation reactions under reflux conditions with propan-2-ol, acetic acid, or methanol as solvents . Characterization typically employs $ ^1H $-NMR, $ ^{13}C $-NMR, and ESI–MS to confirm regiochemistry and purity .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-11-8-12(2)16(13(3)9-11)24(21,22)18-10-14-4-6-15(7-5-14)23(17,19)20/h4-9,18H,10H2,1-3H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFUKOLKGLWMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Solubility : The sulfamoylbenzyl group in the target compound may improve aqueous solubility relative to lipophilic analogues like the fluorinated derivative .
- Heterocyclic Moieties : Compounds with thiadiazole or triazole rings (e.g., Compound 10) exhibit distinct pharmacological profiles due to enhanced π-stacking and enzyme inhibition capabilities .
Spectroscopic and Physicochemical Properties
- $ ^1H $-NMR : The sulfamoyl NH group in the target compound is expected to resonate at ~10.5–11.5 ppm, consistent with oxo/thio derivatives . Fluorinated analogues show additional splitting due to $ ^1H $-$ ^{19}F $ coupling .
- ESI–MS : Molecular ion peaks for sulfonamides typically align with [M+H]⁺ or [M–H]⁻ adducts. For example, m3m3fbs (MW 351.37) shows a peak at m/z 352.37 .
- Solubility : Sulfamoyl groups (logP ~1.5) improve water solubility compared to trifluoromethyl (logP ~3.0) or isoxazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
